molecular formula C16H14ClN3O4S B2510491 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946344-40-7

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2510491
CAS RN: 946344-40-7
M. Wt: 379.82
InChI Key: HLYYBTXAZKYSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

Anticancer Activity

Compounds related to 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide have shown potential in anticancer research. Notably, specific derivatives have been synthesized and tested for their in vitro anticancer and anti-HIV activities. For instance, compounds with structures related to benzenesulfonamides have exhibited moderate activity against cancer cells. Certain compounds were also found to have encouraging anti-HIV activity, highlighting their potential in therapeutic interventions against HIV and cancer (Pomarnacka & Kozlarska-Kedra, 2003). Additionally, novel derivatives of benzenesulfonamide have been synthesized with the intention of targeting anticancer activity. These derivatives showed remarkable activity against a variety of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines (Sławiński et al., 2012).

Antimicrobial Activity

The antimicrobial potential of related compounds has been a subject of study as well. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, showed promising antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019). Furthermore, the synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives was carried out, and the compounds were evaluated for their antimicrobial activity against bacterial and fungal strains, indicating the broad-spectrum potential of these compounds in combating microbial infections (El-Shehry et al., 2020).

properties

IUPAC Name

3-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-3-1-4-13(11-12)25(22,23)18-8-9-20-16(21)7-6-14(19-20)15-5-2-10-24-15/h1-7,10-11,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYYBTXAZKYSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.